molecular formula C26H34N4O2 B6525839 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-cyclohexylpiperazine-1-carboxamide CAS No. 942876-23-5

4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-cyclohexylpiperazine-1-carboxamide

Cat. No.: B6525839
CAS No.: 942876-23-5
M. Wt: 434.6 g/mol
InChI Key: NUEGGNMLLLYYCW-UHFFFAOYSA-N
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Description

4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-cyclohexylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C26H34N4O2 and its molecular weight is 434.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.26817634 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound, 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-cyclohexylpiperazine-1-carboxamide, is primarily used as a hole-transporting material (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells . The primary targets of this compound are the electron-rich regions in these devices, where it facilitates the movement of holes (positive charges).

Mode of Action

This compound interacts with its targets by aligning its energy levels with the valence bands of the semiconductor material in the device . This alignment allows for the efficient transfer of holes from the compound to the semiconductor. The compound’s carbazole and triphenylamine derivatives enhance its hole-transporting ability .

Biochemical Pathways

The compound facilitates the transport of holes towards the electron-rich regions, where recombination occurs, leading to light emission in OLEDs or electricity generation in solar cells .

Result of Action

The result of the compound’s action is the efficient transport of holes within the device. This leads to enhanced current, power, and external quantum efficiencies (EQE) in OLEDs . In perovskite solar cells, it contributes to improved efficiency and stability .

Action Environment

The action of the compound can be influenced by environmental factors such as temperature and humidity. For instance, the compound shows good thermal stability, with high glass transition temperatures between 148 and 165 °C . This makes it suitable for use in devices that may experience high operating temperatures.

Biochemical Analysis

Biochemical Properties

4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-cyclohexylpiperazine-1-carboxamide plays a crucial role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily mediated through the carbazole moiety, which can undergo redox reactions, thereby modulating the activity of these enzymes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses . Additionally, the compound can impact cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. The compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Furthermore, it can activate other enzymes by inducing conformational changes that enhance their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over time due to cumulative interactions with cellular components.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, due to the accumulation of reactive intermediates and subsequent cellular damage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, influencing the overall metabolic flux and altering the levels of key metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . It can also translocate to the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors.

Properties

IUPAC Name

4-(3-carbazol-9-yl-2-hydroxypropyl)-N-cyclohexylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c31-21(19-30-24-12-6-4-10-22(24)23-11-5-7-13-25(23)30)18-28-14-16-29(17-15-28)26(32)27-20-8-2-1-3-9-20/h4-7,10-13,20-21,31H,1-3,8-9,14-19H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEGGNMLLLYYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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